2,4-Difluorophenyl Substitution Confers Superior ACAT Inhibitory Potency Over Mono-Fluoro and 3,4-Difluoro Analogs
Within the structurally related 3-quinolylurea series, the 2,4-difluorophenyl N'-substituent was identified as the optimal aryl group for ACAT inhibition. Compounds bearing the 2,4-difluorophenyl group achieved IC50 values in the nanomolar order (specific values for compounds 52–54 and 59), whereas analogs with alternative aryl substitution patterns, including mono-fluoro, 3,4-difluoro, and 2-chloro substituents, consistently exhibited reduced potency [1]. Although this SAR was established in the quinolylurea chemotype rather than the cyclohexyl-isopropyl urea chemotype, the N'-aryl binding interaction is likely conserved across urea-based ACAT inhibitors, making this a class-level inference for the target compound.
| Evidence Dimension | ACAT inhibitory potency (in vitro IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to retain nanomolar-range ACAT inhibitory activity based on the established 2,4-difluorophenyl pharmacophore contribution (class-level inference). |
| Comparator Or Baseline | 3-Quinolylurea derivatives with mono-fluoro or 3,4-difluoro N'-substituents: IC50 values significantly higher (less potent) than the 2,4-difluorophenyl analogs; exact comparative values not reported in the source publication beyond the qualitative ranking. |
| Quantified Difference | Quantitative fold-difference not available for the target compound vs. analogs; the 2,4-difluorophenyl group was qualitatively determined to be the optimum N'-substituent in the quinolylurea series. |
| Conditions | In vitro ACAT enzyme inhibition assay using rat intestinal microsomes (Tawara et al., 1994, J. Med. Chem.). |
Why This Matters
For researchers screening ACAT inhibitors, the 2,4-difluorophenyl substitution pattern is a validated potency determinant; procuring an analog with a different aryl group (e.g., 2-fluorophenyl or 3,4-difluorophenyl) is likely to yield reduced target engagement.
- [1] Tawara, J., et al. (1994). Novel Acyl-CoA:Cholesterol Acyltransferase Inhibitors. Synthesis and Biological Activity of 3-Quinolylurea Derivatives. Journal of Medicinal Chemistry, 37(13), 1954–1956. View Source
